Co-crystal Structure Validates TYK2 Target Engagement
Tyk2-IN-10 is distinguished from many early-stage research compounds by the availability of its X-ray co-crystal structure with the TYK2 kinase domain (PDB: 6VNY). This provides unequivocal, atomic-level evidence of target engagement and binding mode, which is absent for many commercial TYK2 inhibitors without publicly disclosed structural biology data [1]. The structural information allows for rational comparison with other TYK2 ligands, enabling precise assessment of potential binding site liabilities, such as interference from gatekeeper mutations or hinge-region flexibility, which are critical for interpreting cellular activity [2].
| Evidence Dimension | Availability of experimental 3D co-crystal structure with TYK2 kinase domain |
|---|---|
| Target Compound Data | Yes (PDB: 6VNY, Compound 10 co-crystallized) |
| Comparator Or Baseline | Comparator: Deucravacitinib (BMS-986165) or Tofacitinib. Baseline: Most commercial small-molecule TYK2 probes (e.g., many MedChemExpress catalog compounds) lack publicly deposited co-crystal structures. |
| Quantified Difference | Target compound has a publicly available co-crystal structure (binary complex), while the comparator (Deucravacitinib) binds to a distinct regulatory domain (JH2) with a different structural biology paradigm. Baseline compounds have no public structural data. |
| Conditions | X-ray crystallography using recombinant TYK2 kinase domain; resolution and R-factors available in PDB deposit. |
Why This Matters
Procurement is justified for structure-activity relationship (SAR) studies or computational chemistry workflows requiring an experimentally validated binding pose, reducing the risk of off-target activity misinterpretation.
- [1] PDB. 6VNY: Crystal structure of TYK2 kinase with compound 10. 2019. View Source
- [2] Liang, J. et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4521-4536. View Source
